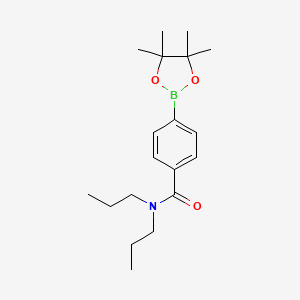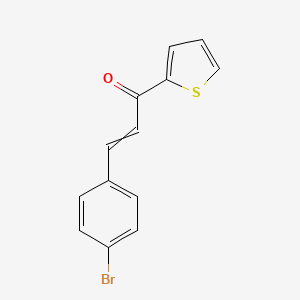
(2E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as ‘2E-BPTP’, is a synthetic organic compound belonging to the class of compounds known as organobromides. It is a colorless, odorless solid that is soluble in organic solvents and has a melting point of 75°C. 2E-BPTP has been studied extensively for its potential applications in various scientific fields, such as organic synthesis, medicinal chemistry, and biochemistry. This article will provide an overview of the synthesis method of 2E-BPTP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one involves the condensation of 4-bromobenzaldehyde with thiophene-2-carbaldehyde followed by the addition of a propenone group.
Starting Materials
4-bromobenzaldehyde, thiophene-2-carbaldehyde, propenone, sodium hydroxide, ethanol, wate
Reaction
Step 1: Dissolve 4-bromobenzaldehyde (1.0 equiv) and thiophene-2-carbaldehyde (1.0 equiv) in ethanol (10 mL) and add sodium hydroxide (1.0 equiv)., Step 2: Heat the reaction mixture at reflux for 2 hours., Step 3: Cool the reaction mixture to room temperature and filter the precipitate., Step 4: Wash the precipitate with water and dry it under vacuum., Step 5: Dissolve the obtained product in ethanol (10 mL) and add propenone (1.0 equiv)., Step 6: Heat the reaction mixture at reflux for 2 hours., Step 7: Cool the reaction mixture to room temperature and filter the precipitate., Step 8: Wash the precipitate with water and dry it under vacuum., Step 9: Recrystallize the obtained product from ethanol to obtain (2E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
2E-BPTP has been studied extensively for its potential applications in various scientific fields. For example, it has been used in the synthesis of a variety of heterocyclic compounds, such as thiophene-fused benzo[c]azepines and benzo[d]azepines. It has also been used in the synthesis of novel antibacterial agents and in the synthesis of novel organic dyes. In addition, 2E-BPTP has been studied for its potential applications in medicinal chemistry, as it has been used in the synthesis of a variety of biologically active compounds, such as anti-HIV agents, anti-cancer agents, and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of 2E-BPTP is not fully understood. However, it is believed to act as an electron-donating group in the synthesis of heterocyclic compounds. It is also believed to act as a nucleophile in the synthesis of organic dyes, as well as in the synthesis of biologically active compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2E-BPTP have not been extensively studied. However, it is believed to have some effects on the human body, as it has been used in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of anti-HIV agents, which have been shown to inhibit the replication of the HIV virus in vitro. In addition, it has been used in the synthesis of anti-cancer agents, which have been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
2E-BPTP has several advantages for lab experiments. First, it is a relatively inexpensive compound, making it a cost-effective choice for synthetic organic chemistry. Second, it is soluble in organic solvents, making it easy to handle and store. Third, it is a relatively stable compound, making it suitable for long-term storage. Finally, it has a low toxicity, making it safe to handle in laboratory settings.
However, there are some limitations to using 2E-BPTP in lab experiments. First, it is an unstable compound and can decompose easily if not stored properly. Second, it is a relatively slow reactant, making it difficult to use in high-speed reactions. Third, it is a relatively weak nucleophile, making it unsuitable for certain types of reactions. Finally, it can be difficult to purify, making it challenging to obtain a pure product.
Zukünftige Richtungen
The potential applications of 2E-BPTP are vast, and there are many possible future directions for research. For example, further research could be conducted to explore its potential use in the synthesis of other heterocyclic compounds, as well as in the synthesis of novel organic dyes and biologically active compounds. In addition, further research could be conducted to explore its potential applications in medicinal chemistry, as well as to further elucidate its mechanism of action. Finally, further research could be conducted to explore its potential use in other scientific fields, such as materials science and nanotechnology.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrOS/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYVBCAMIHSXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389382 | |
| Record name | 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-(thiophen-2-YL)prop-2-EN-1-one | |
CAS RN |
42292-00-2 | |
| Record name | 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




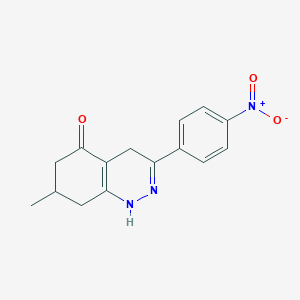

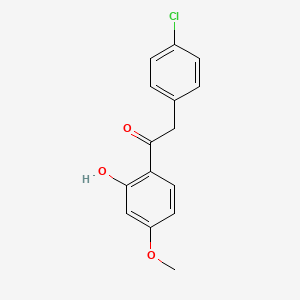
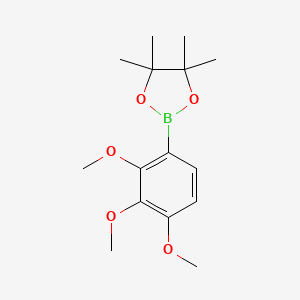
![3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid](/img/structure/B6355354.png)
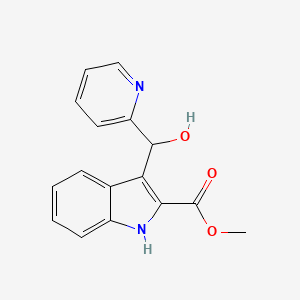


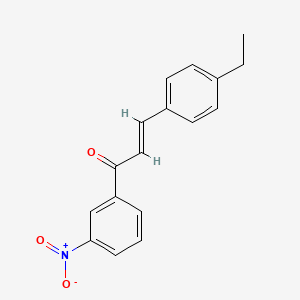
![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)

